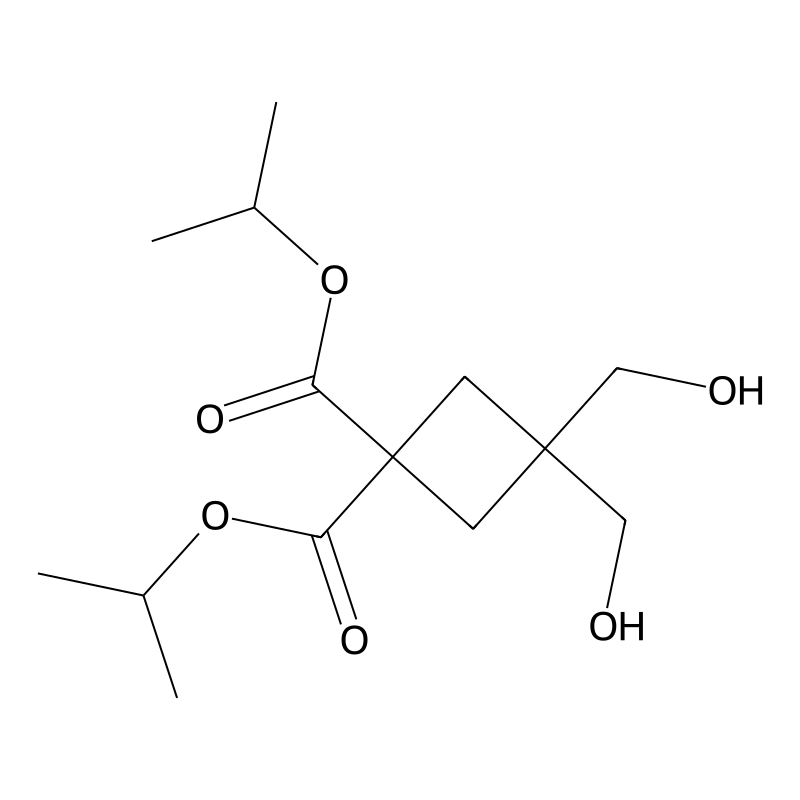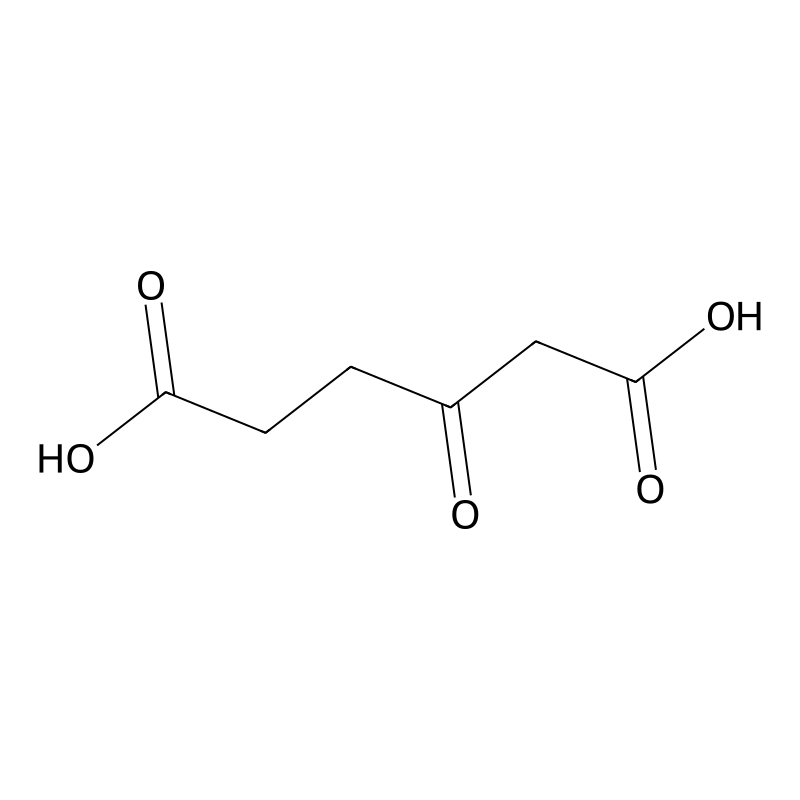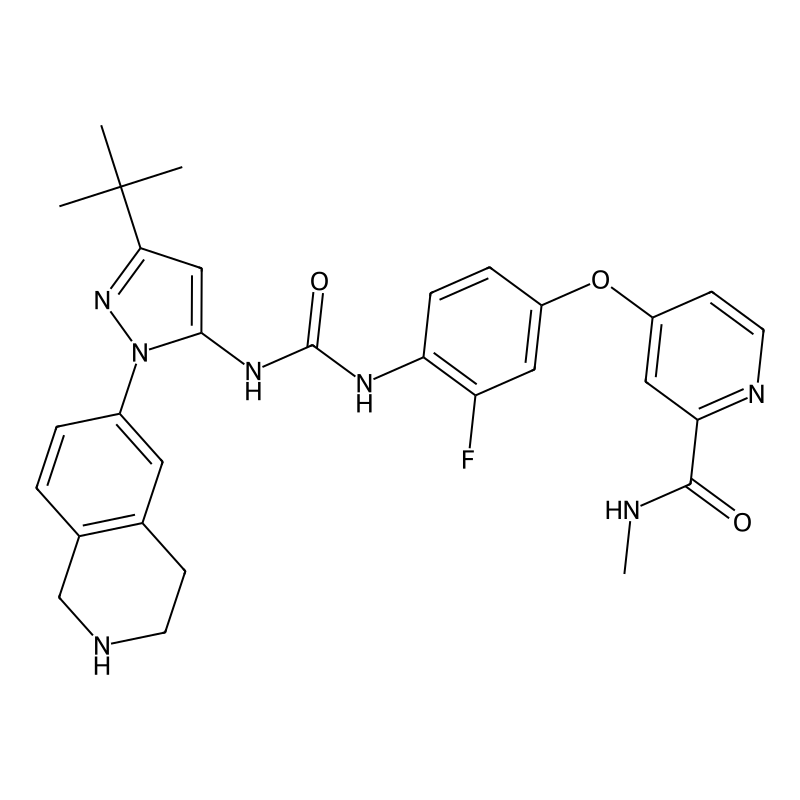Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of 288.34 g/mol. This compound features a cyclobutane ring substituted with two hydroxymethyl groups and two dicarboxylate functionalities. Its structure contributes to its unique chemical properties, making it an interesting subject for various applications in organic synthesis and medicinal chemistry .
- Esterification: The hydroxymethyl groups can react with acids to form esters.
- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding acids.
- Decarboxylation: The dicarboxylate moiety may undergo decarboxylation under certain conditions, leading to the formation of cyclobutane derivatives.
- Reduction: The hydroxymethyl groups can be reduced to alcohols or further transformed into other functional groups.
These reactions are significant for synthesizing derivatives that can have varied biological activities or serve as intermediates in organic synthesis .
Research on diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate indicates potential biological activities, particularly in pharmacology. The compound has shown promise in:
- Antimicrobial Activity: Exhibiting effects against certain bacterial strains.
- Antioxidant Properties: Scavenging free radicals and reducing oxidative stress markers.
- Potential Anticancer Activity: Preliminary studies suggest it may inhibit the growth of specific cancer cell lines.
Further studies are needed to elucidate its mechanisms of action and efficacy in clinical settings .
The synthesis of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate typically involves:
- Cyclobutane Formation: Starting from appropriate precursors like cyclobutanones or cyclobutanes.
- Hydroxymethylation: Introducing hydroxymethyl groups through reactions such as formaldehyde addition in the presence of a catalyst.
- Esterification: Reacting the resulting diol with dicarboxylic acids or their derivatives to form the final product.
These methods allow for variations in substituents and functional groups, facilitating the design of analogs with tailored properties .
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate finds applications in:
- Organic Synthesis: As an intermediate for synthesizing more complex molecules.
- Pharmaceutical Development: Potential lead compound for drug discovery due to its biological activity.
- Material Science: Used in developing polymers and resins due to its unique structural properties.
Its versatility makes it a valuable compound in both academic research and industrial applications .
Interaction studies of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate focus on its binding affinity and interaction mechanisms with biological targets:
- Drug-Receptor Interactions: Investigating how this compound interacts with specific receptors or enzymes.
- Synergistic Effects: Studying its combination with other compounds to enhance therapeutic efficacy.
These studies are crucial for understanding its potential as a therapeutic agent and optimizing its use in medicinal chemistry .
Several compounds share structural similarities with diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate | Hydroxymethyl and dicarboxylate groups | Fewer hydroxymethyl substitutions |
| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Dimethoxy instead of hydroxymethyl groups | Different functional group properties |
| Cyclobutane-1,1-dicarboxylic acid | No isopropyl substituents | Lacks additional hydroxymethyl groups |
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate stands out due to its dual hydroxymethyl substitutions that enhance solubility and reactivity compared to similar compounds .
This comprehensive overview emphasizes the significance of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate in various scientific fields while outlining its potential for future research and application.








